![molecular formula C12H14N4O B2358963 3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 863713-16-0](/img/structure/B2358963.png)
3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine” belongs to the class of [1,2,4]triazolo[4,3-a]pyridines . These compounds have been identified as potent inhibitors in various biological activities . They have been used in the field of IDO1 catalytic holo-inhibitors . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .
Synthesis Analysis
The synthesis of these compounds has been achieved through structure-based virtual screening made on IDO1 active site . An improvement of the potency to sub-micromolar levels has been achieved, with excellent in vitro metabolic stability and exquisite selectivity with respect to other heme-containing enzymes .
Molecular Structure Analysis
The molecular structure of these compounds is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is isoelectronic with that of purines, making it a possible surrogate of the purine ring .
Chemical Reactions Analysis
These compounds have been found to be potent inhibitors of the IDO1/PD-L1 interaction . They have shown excellent in vitro metabolic stability and selectivity over TDO and CYP enzymes .
科学的研究の応用
Synthesis and Chemical Properties
- Rearrangement and Synthesis Techniques : A study by Lashmanova et al. (2019) discusses the preparation of triazolo[4,3-a]pyrimidines through the reduction of related compounds, highlighting the structural features and reaction mechanisms involved (Lashmanova et al., 2019).
- Synthesis for Antibacterial Agents : Kumar et al. (2009) explored the synthesis of triazolo[4,3-c]pyrimidines, including the compound , for their potential as antibacterial agents (Kumar et al., 2009).
- Antiproliferative Activity : Zheng et al. (2015) prepared a series of fused 1,2,4-triazoles, including the compound , and evaluated their cytotoxic activity against various cell lines, finding some compounds showing potent antiproliferative activity (Zheng et al., 2015).
Potential Therapeutic Applications
- Imaging Cerebral Receptors : A study by Zhou et al. (2014) discusses the development of a compound for mapping cerebral adenosine A2A receptors with PET imaging, indicating its potential utility in neuroimaging (Zhou et al., 2014).
- Biological and Antioxidant Activity : Gilava et al. (2020) synthesized triazolopyrimidines and evaluated their antimicrobial and antioxidant activities, contributing to the understanding of their potential therapeutic applications (Gilava et al., 2020).
Chemical Analysis and Modification
- Structural Analysis and Tautomerism : Desenko et al. (1993) analyzed the tautomerism of dihydroazolopyrimidines, providing insights into the structural behavior of compounds like the one (Desenko et al., 1993).
Miscellaneous Applications
- Microwave-Assisted Synthesis : Divate and Desai (2014) reported on the microwave-assisted synthesis of triazolopyrimidine derivatives, a technique that could be applicable to the synthesis of the compound (Divate & Desai, 2014).
作用機序
The mechanism of action of these compounds involves the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in the maintenance of a balance between immune tolerance and immunity . The overexpression of IDO1 in the tumor microenvironment leads to a dysregulation of this balance, and to an escape of the tumor cells from immune control .
将来の方向性
The [1,2,4]triazolo[4,3-a]pyridine scaffold has found numerous applications in medicinal chemistry . It has been proposed as a possible surrogate of the purine ring and has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the TP ring have also been exploited to generate candidate treatments for cancer and parasitic diseases . Therefore, it can be considered a suitable pharmacophore to develop potent urease inhibitors .
特性
IUPAC Name |
3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-17-10-5-3-9(4-6-10)11-14-15-12-13-7-2-8-16(11)12/h3-6H,2,7-8H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVXBKGJGLOLFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2CCCN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


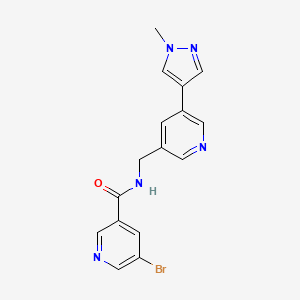
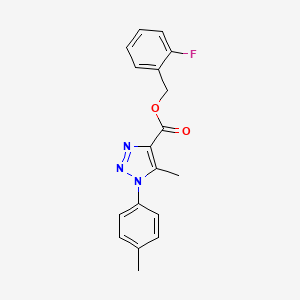
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2358884.png)
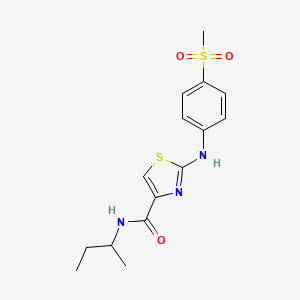
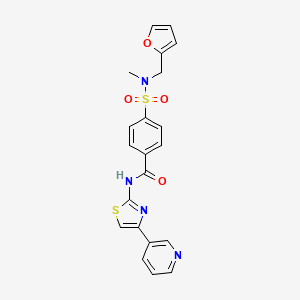

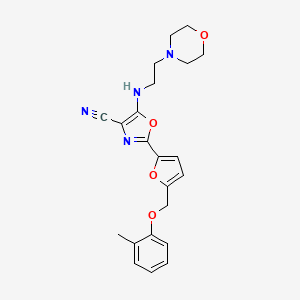
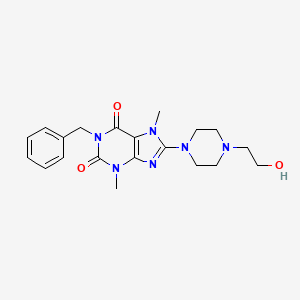
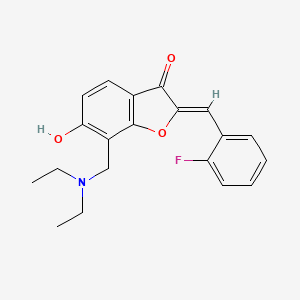
![6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;bromide](/img/structure/B2358897.png)
![N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2358898.png)
![3,4-dichloro-N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2358899.png)
